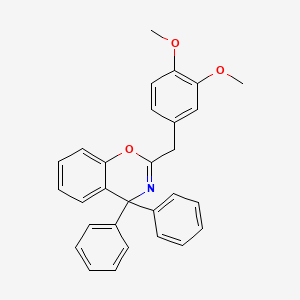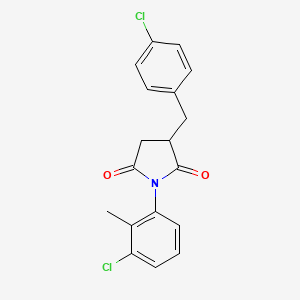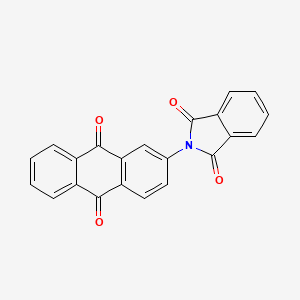
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione, also known as DIA or diacetylene anthracene, is a chemical compound with a unique structure and interesting properties. It is widely used in scientific research for its ability to undergo polymerization and form self-assembled monolayers, making it a valuable material for developing new technologies.
科学研究应用
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications due to its unique properties. It is commonly used in the development of biosensors, optoelectronic devices, and molecular electronics. This compound can also be used as a template for the synthesis of other compounds, making it a valuable tool for drug discovery and development.
作用机制
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione undergoes polymerization when exposed to UV light, resulting in the formation of a highly ordered monolayer. This polymerization process is reversible, meaning that the monolayer can be broken down and reassembled multiple times. The mechanism of action for this compound involves the formation of covalent bonds between adjacent molecules, resulting in a stable and highly ordered monolayer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to interact with DNA, leading to changes in gene expression. This compound has also been shown to have antitumor properties, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to form highly ordered monolayers, making it a valuable tool for studying molecular interactions. Additionally, this compound is relatively easy to synthesize, making it a cost-effective choice for research purposes. However, one limitation of using this compound in lab experiments is its instability in aqueous solutions, making it difficult to work with in certain applications.
未来方向
There are a number of future directions for the use of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential direction is the development of new biosensors and optoelectronic devices based on this compound monolayers. Additionally, this compound could be used as a template for the synthesis of other compounds with unique properties. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential as a therapeutic agent for a range of diseases.
合成方法
The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of anthracene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acetic anhydride to produce this compound. This method is relatively simple and efficient, making it a popular choice for producing large quantities of this compound for research purposes.
属性
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11NO4/c24-19-13-5-1-2-6-14(13)20(25)18-11-12(9-10-15(18)19)23-21(26)16-7-3-4-8-17(16)22(23)27/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYZWKOJUIUJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936698.png)
![ethyl [(8-benzyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B4936705.png)

![3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4936715.png)
![methyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4936722.png)
![4',4',6,6-tetramethyl-3-phenyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B4936733.png)
![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)
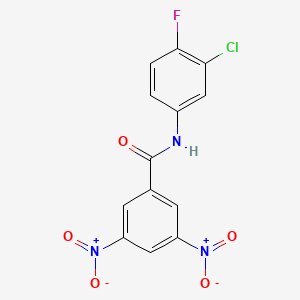

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
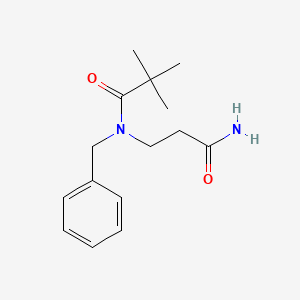
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
